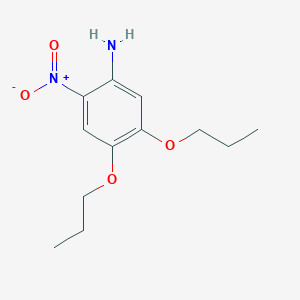

2-Nitro-4,5-dipropoxyaniline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 2-Nitro-4,5-dipropoxyaniline is not directly studied in the provided papers. However, related compounds and their properties have been investigated, which can provide insights into the behavior of similar nitroaniline derivatives. For instance, the charge density and molecular dipole moment of 2-methyl-4-nitroaniline, a nonlinear optical material, have been analyzed, suggesting the importance of crystal field effects and the need for aspherical pseudoatoms in modeling charge distribution . Additionally

科学的研究の応用

Nitro and Nitroso Transformations in Superacids

Nitro and nitroso groups undergo novel transformations in superacid media, facilitating the synthesis of various nitroaromatic compounds and extending the chemistry of the nitro group significantly. These transformations include NO2-diprotonation, nitro cyclization, and the formation of dihydroxyiminium–arenium dications, which have potential applications in organic synthesis and materials science (Laali, 2000).

Programmable Molecular Diodes

Charge-induced conformational switching and rectifying behavior observed in nitroaromatic molecules like 3-nitro-2-(3'-nitro-2'-ethynylpyridine)-5-thiopyridine indicate the potential for creating programmable molecular diodes. These diodes can be operated with an external field, suggesting applications in molecular electronics and nano-actuators (Derosa, Guda, & Seminario, 2003).

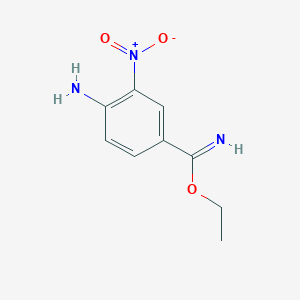

Photoreactive Artificial Sweeteners

The synthesis of photoreactive 2-propoxyaniline derivatives, including 5-nitro-2-propoxyaniline, underscores their utility in studying interactions with sweet receptors through photoaffinity labeling. This method could provide insights into the structure-activity relationships of artificial sweeteners (Murai et al., 2015).

Microbial Degradation of Explosives

Research on the microbial degradation of nitroaromatic explosives, such as 2,4,6-trinitrotoluene (TNT), has shown that certain microorganisms can biotransform these compounds into less harmful products. Although complete mineralization is rare, understanding these pathways could lead to bioremediation strategies for explosive contaminants (Hawari et al., 2000).

Luminescent Metal–Organic Frameworks for Explosive Detection

The development of luminescent metal–organic frameworks capable of selectively detecting nitro aromatic explosives highlights their potential use in security and environmental monitoring. These frameworks can discriminate between explosives based on the number of nitro groups, offering a sensitive and selective method for detecting hazardous materials (Asha, Bhattacharyya, & Mandal, 2014).

特性

IUPAC Name |

2-nitro-4,5-dipropoxyaniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O4/c1-3-5-17-11-7-9(13)10(14(15)16)8-12(11)18-6-4-2/h7-8H,3-6,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUNXHZFNPWODAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C(=C1)N)[N+](=O)[O-])OCCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Nitro-4,5-dipropoxyaniline | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2538953.png)

![2-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,3-dioxopyrazin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2538954.png)

![N-benzyl-2-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2538957.png)

![Methyl 2-amino-2-[3-(3,4-dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2538967.png)

![4-[2-[(4-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]benzoic Acid](/img/structure/B2538974.png)